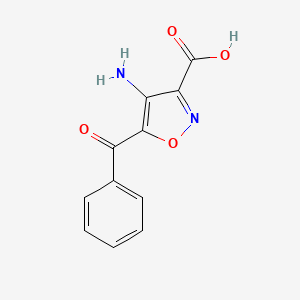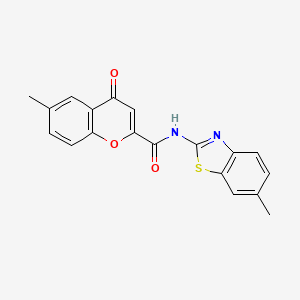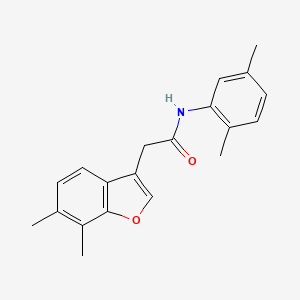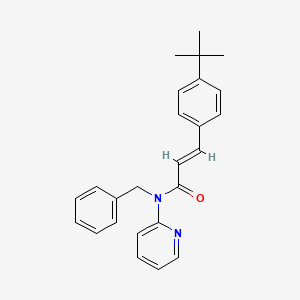![molecular formula C26H21N3O3S B14993861 N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14993861.png)
N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-D]pyrimidines. This compound is characterized by its unique structure, which includes a benzyl group, a methylphenyl group, and a benzofuro[3,2-D]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. One common method involves the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl and methylphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
- N-(4-methylphenyl)-4-benzofuro[3,2-d]pyrimidinamine
Uniqueness
N-Benzyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is unique due to its specific structural features, such as the benzyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C26H21N3O3S |
|---|---|
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-benzyl-2-[[3-(2-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H21N3O3S/c1-17-9-5-7-13-20(17)29-25(31)24-23(19-12-6-8-14-21(19)32-24)28-26(29)33-16-22(30)27-15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,27,30) |
Clé InChI |
XOWYPCOSLFUWAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B14993781.png)
![2,6-dimethoxy-4-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993785.png)

![4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993801.png)
![5-butyl-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993802.png)

![Methyl {2-[(2-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B14993825.png)
![5-chloro-2-(ethylsulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B14993828.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14993845.png)
![2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B14993846.png)
![Methyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B14993854.png)
![N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B14993858.png)

